molecular formula C57H62F2N10O10S2 B11937689 PROTAC BRD4 Degrader-15

PROTAC BRD4 Degrader-15

Cat. No.: B11937689
M. Wt: 1149.3 g/mol
InChI Key: UNADZUGJDDCVKE-RVLLIKLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC BRD4 Degrader-15 is a chemical compound designed as a PROteolysis TArgeting Chimera (PROTAC) that targets bromodomain-containing protein 4 (BRD4). This compound is linked to ligands specific to von Hippel-Lindau and BRD4, exhibiting an IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2 . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-15 involves the conjugation of ligands specific to von Hippel-Lindau and BRD4. The preparation method for in vivo formula includes taking 50 μL of DMSO main solution, adding 300 μL of PEG300, mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of ddH2O, mixing well and clarifying . Industrial production methods are not explicitly detailed in the available literature.

Properties

Molecular Formula

C57H62F2N10O10S2

Molecular Weight

1149.3 g/mol

IUPAC Name

N-[2-[3-amino-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

InChI

InChI=1S/C57H62F2N10O10S2/c1-31-50(80-30-65-31)34-9-7-32(8-10-34)22-64-54(73)46-20-39(70)26-69(46)56(75)51(57(2,3)4)66-47(71)28-78-13-11-33-15-38(60)19-40(16-33)79-14-12-61-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-67(5)55(74)49-48(43)36(23-62-49)25-68(45)52-44(59)18-37(58)24-63-52/h7-10,15-19,21,23-24,27,30,39,46,51,62,70H,11-14,20,22,25-26,28-29,60H2,1-6H3,(H,61,72)(H,64,73)(H,66,71)/t39-,46+,51-/m1/s1

InChI Key

UNADZUGJDDCVKE-RVLLIKLQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)N)O

Origin of Product

United States

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